Vinzolidine
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Overview
Description
Vinzolidine is a semisynthetic derivative of the vinca alkaloid vinblastine. It is known for its antitumor properties and is used in cancer treatment. This compound exerts its effects by interfering with microtubulin polymerization, thereby inhibiting cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinzolidine is synthesized from vinblastine through a series of chemical reactions. The process involves the modification of the vinblastine molecule to enhance its antitumor activity and oral bioavailability. The synthetic route typically includes steps such as oxidation, reduction, and substitution reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the quality and consistency of the final product. High-performance liquid chromatography (HPLC) is often used to analyze the purity of this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially affecting its biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various this compound derivatives with altered chemical and biological properties .
Scientific Research Applications
Vinzolidine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on antitumor activity.
Biology: Investigated for its effects on cell division and microtubule dynamics.
Medicine: Utilized in clinical trials for the treatment of various cancers, including leukemia and lymphoma.
Industry: Employed in the development of new chemotherapeutic agents and drug delivery systems.
Mechanism of Action
Vinzolidine exerts its cytotoxic effect on tumor cells by interfering with microtubulin polymerization, thereby inhibiting cell division. This disruption of microtubule dynamics prevents the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. The primary molecular target of this compound is tubulin, a protein that is essential for microtubule formation .
Comparison with Similar Compounds
Vinblastine: The parent compound from which vinzolidine is derived. Both compounds share similar mechanisms of action but differ in their pharmacokinetic properties.
Vincristine: Another vinca alkaloid with similar antitumor activity but different clinical applications.
Vindesine: A semisynthetic derivative of vinblastine with distinct pharmacological properties
Uniqueness of this compound: this compound is unique among the vinca alkaloids due to its enhanced oral bioavailability and broader spectrum of antitumor activity. It has shown promising results in clinical trials and is considered a valuable addition to the arsenal of chemotherapeutic agents .
Properties
CAS No. |
67699-40-5 |
---|---|
Molecular Formula |
C48H58ClN5O9 |
Molecular Weight |
884.5 g/mol |
IUPAC Name |
methyl (13S,15S,17S)-13-[(1'R,5S,9'R,11'R,12'R,19'R)-11'-acetyloxy-3-(2-chloroethyl)-12'-ethyl-5'-methoxy-8'-methyl-2,4-dioxospiro[1,3-oxazolidine-5,10'-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene]-4'-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C48H58ClN5O9/c1-7-44(59)24-29-25-47(42(57)61-6,37-31(14-19-52(26-29)27-44)30-12-9-10-13-34(30)50-37)33-22-32-35(23-36(33)60-5)51(4)39-46(32)16-20-53-18-11-15-45(8-2,38(46)53)40(62-28(3)55)48(39)41(56)54(21-17-49)43(58)63-48/h9-13,15,22-23,29,38-40,50,59H,7-8,14,16-21,24-27H2,1-6H3/t29-,38+,39-,40-,44+,45-,46-,47+,48+/m1/s1 |
InChI Key |
MMRCWWRFYLZGAE-JBJHZRFESA-N |
Isomeric SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]1([C@@H]8N6C)C(=O)N(C(=O)O1)CCCl)OC(=O)C)CC)OC)C(=O)OC)O |
SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C1(C8N6C)C(=O)N(C(=O)O1)CCCl)OC(=O)C)CC)OC)C(=O)OC)O |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C1(C8N6C)C(=O)N(C(=O)O1)CCCl)OC(=O)C)CC)OC)C(=O)OC)O |
Synonyms |
vinzolidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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